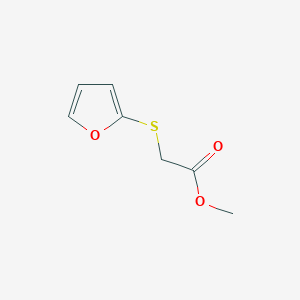

methyl 2-(furan-2-ylsulfanyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

methyl 2-(furan-2-ylsulfanyl)acetate is an organic compound with the molecular formula C7H8O3S. It is an ester derived from acetic acid and 2-furanylthiol. This compound is known for its unique structure, which combines the properties of both acetic acid and furan rings, making it a subject of interest in various fields of research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (2-furanylthio)-, methyl ester typically involves the esterification of acetic acid with 2-furanylthiol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of acetic acid, (2-furanylthio)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Análisis De Reacciones Químicas

General Reactivity of Furan-Thioether Derivatives

Furan-thioether compounds, such as those with a furan-2-ylsulfanyl moiety, often participate in nucleophilic substitution or coupling reactions. For example:

-

In the synthesis of adamantyl heterocyclic ketones, furan-2-ylmethylthio derivatives were prepared via nucleophilic substitution followed by coupling reactions (Table 3, ).

-

Thioether-linked furans are susceptible to oxidation, forming sulfoxides or sulfones, which can alter electronic properties and reactivity ( ).

Ester Functional Group Reactivity

The methyl acetate group in the compound may undergo hydrolysis, transesterification, or act as an electrophilic site. Key observations from related esters include:

-

Methyl 2-amino-2-(furan-2-yl)acetate (PubChem CID: 3357701) is structurally similar, featuring a furan ring connected to an ester. Such esters are typically hydrolyzed under acidic or basic conditions to yield carboxylic acids ( ).

-

Esters in furan derivatives are often intermediates in multicomponent reactions. For instance, diethyl acetylene dicarboxylate (DMAD) reacts with amines and aldehydes to form spirocyclic indoline-furan hybrids ( ).

Comparative Reaction Pathways

While direct data for methyl 2-(furan-2-ylsulfanyl)acetate is absent, analogous compounds suggest plausible pathways:

Table 1: Hypothetical Reaction Pathways Based on Analogous Compounds

Catalytic and Synthetic Considerations

-

Acid Catalysts : Sulfonic acid catalysts (e.g., Nafion-212) enhance hydroxyalkylation/alkylation reactions in furan derivatives, suggesting potential utility for functionalizing the sulfanyl-acetate group ( ).

-

UV Irradiation : Cis/trans isomerism in furan-acrylate derivatives can be modulated via UV light (365 nm), as seen in methoxyimino-furan synthesis ( ).

Gaps and Limitations

No explicit studies on This compound were identified in the provided sources. Future work could explore:

-

Kinetic studies of ester hydrolysis under varying conditions.

-

Cross-coupling reactions with aryl halides or metal catalysts.

-

Biological screening for antimicrobial or cytotoxic activity.

Aplicaciones Científicas De Investigación

Synthetic Routes

- Esterification : Reacting acetic acid with 2-furanylthiol.

- Oxidation : The furan ring can be oxidized to produce furanones.

- Reduction : Reduction of the ester group to yield alcohols.

- Substitution Reactions : Electrophilic substitutions like halogenation.

Scientific Research Applications

The compound has several notable applications in scientific research:

Organic Chemistry

Methyl 2-(furan-2-ylsulfanyl)acetate serves as a versatile building block in the synthesis of complex organic molecules. Its unique furan ring structure allows for various functionalization routes, enabling the creation of diverse derivatives that can be tailored for specific applications.

Research indicates that derivatives of this compound exhibit potential antimicrobial and antifungal properties. Studies are ongoing to explore its efficacy against various pathogens, which could lead to the development of new therapeutic agents.

Pharmaceutical Development

The compound is being investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. For example, intermediates derived from this compound could play a role in the production of cephalosporin antibiotics, enhancing their efficacy and spectrum of activity .

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is utilized in the production of flavors and fragrances. Its distinct scent profile makes it suitable for use in various consumer products, including food and cosmetics.

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

Mecanismo De Acción

The mechanism of action of acetic acid, (2-furanylthio)-, methyl ester involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release acetic acid and 2-furanylthiol. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Acetic acid, dichloro-, methyl ester: This compound has a similar ester structure but with dichloro substituents, leading to different chemical properties.

Isobutyl acetate: Another ester with a different alkyl group, used primarily in the flavor and fragrance industry.

Ethyl acetate: A common ester used as a solvent in various chemical reactions.

Uniqueness

methyl 2-(furan-2-ylsulfanyl)acetate is unique due to the presence of the furan ring, which imparts distinct aromatic properties and reactivity. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex organic molecules and the development of new pharmaceuticals.

Propiedades

Número CAS |

16003-16-0 |

|---|---|

Fórmula molecular |

C7H8O3S |

Peso molecular |

172.2 g/mol |

Nombre IUPAC |

methyl 2-(furan-2-ylsulfanyl)acetate |

InChI |

InChI=1S/C7H8O3S/c1-9-6(8)5-11-7-3-2-4-10-7/h2-4H,5H2,1H3 |

Clave InChI |

PZXUQUVMTNDLBH-UHFFFAOYSA-N |

SMILES |

COC(=O)CSC1=CC=CO1 |

SMILES canónico |

COC(=O)CSC1=CC=CO1 |

Key on ui other cas no. |

16003-16-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.